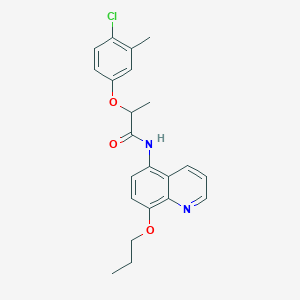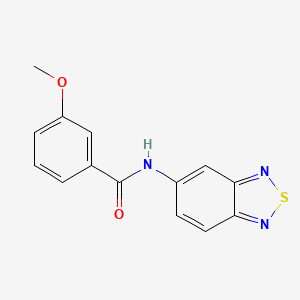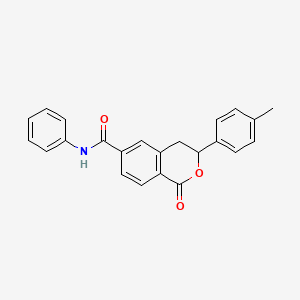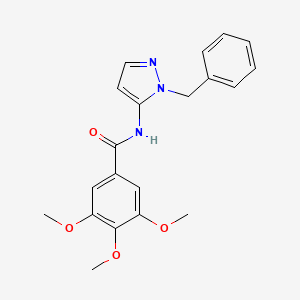
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy and quinoline moieties, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Quinoline Derivative Synthesis: Concurrently, the quinoline derivative is synthesized by reacting 8-hydroxyquinoline with a propylating agent under controlled conditions.
Coupling Reaction: The phenoxy intermediate and the quinoline derivative are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalyst Selection: Using specific catalysts to improve reaction efficiency.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide is unique due to its specific propoxyquinoline moiety, which may confer distinct biological and chemical properties compared to its methoxy and ethoxy analogs.
Propiedades
Fórmula molecular |
C22H23ClN2O3 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-(8-propoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-4-12-27-20-10-9-19(17-6-5-11-24-21(17)20)25-22(26)15(3)28-16-7-8-18(23)14(2)13-16/h5-11,13,15H,4,12H2,1-3H3,(H,25,26) |
Clave InChI |
GQNPJFXXGKEENO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328062.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11328072.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11328103.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11328106.png)

![3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11328115.png)
![3-[8,9-Dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11328116.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328125.png)

![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)
![ethyl 5-amino-1-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11328140.png)
![Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate](/img/structure/B11328145.png)
